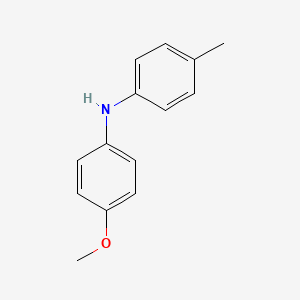

4-Methoxy-N-(p-tolyl)aniline

Description

Contextualization within Diarylamine Chemistry and its Research Significance

Diarylamines are a class of organic compounds characterized by a nitrogen atom connected to two aryl groups. This structural motif is a privileged scaffold in medicinal chemistry and materials science. nih.govacs.org The delocalization of the nitrogen lone pair into the two aromatic rings imparts unique electronic properties, influencing everything from the molecule's three-dimensional shape to its reactivity and light-absorbing capabilities. chinesechemsoc.org

The significance of diarylamines is underscored by their presence in a vast array of functional molecules, including pharmaceuticals and natural products. mdpi.comfrontiersin.orgnih.gov Consequently, the development of efficient synthetic methods for their preparation has been a long-standing goal in organic chemistry. mdpi.com Traditional methods often require harsh conditions, but modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have provided milder and more general routes. mdpi.comacs.orgwikipedia.org

Rationale for Investigating the Methoxy (B1213986) and p-Tolyl Substituents in Molecular Design

The specific substitution pattern of 4-Methoxy-N-(p-tolyl)aniline, featuring a methoxy group (-OCH3) on one phenyl ring and a methyl group (p-tolyl) on the other, is not arbitrary. These substituents are strategically chosen to modulate the molecule's properties in a predictable manner.

The methoxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring it is attached to. This has several consequences:

It can influence the regioselectivity of further chemical transformations. evitachem.com

It can alter the photophysical properties, such as fluorescence and phosphorescence.

In the context of medicinal chemistry, it can enhance binding to biological targets and improve metabolic stability. acs.org

Overview of Current Research Trajectories and Key Unanswered Questions Pertaining to the Compound

Current research involving this compound and related diarylamines is multifaceted. A major focus remains on the development of novel and more sustainable synthetic methodologies. This includes the use of earth-abundant metal catalysts and even metal-free approaches to C-N bond formation. nih.govacs.orgacs.org

In materials science, diarylamine derivatives are being explored for their potential in organic light-emitting diodes (OLEDs), perovskite solar cells, and as organic radical emitters. chinesechemsoc.org The ability to fine-tune their electronic properties through substitution makes them ideal candidates for these applications.

Key unanswered questions that continue to drive research include:

Can we develop catalytic systems for the synthesis of this compound that operate under even milder conditions with higher efficiency and selectivity?

How does the specific arrangement of the methoxy and p-tolyl groups influence the solid-state packing and, consequently, the bulk material properties?

What is the full scope of this compound's potential as a precursor for novel bioactive molecules and functional materials?

Synthesis and Spectroscopic Characterization

The preparation of this compound can be achieved through several established cross-coupling methodologies. The most common among these are the Buchwald-Hartwig amination and the Ullmann condensation. mdpi.comacs.orgwikipedia.org

A typical Buchwald-Hartwig approach involves the palladium-catalyzed reaction of 4-anisidine with an aryl halide, such as 4-iodotoluene, in the presence of a suitable base and a phosphine (B1218219) ligand. umich.edunih.govrsc.org Alternatively, the Ullmann condensation employs a copper catalyst to facilitate the coupling of the same starting materials, often at higher temperatures. wikipedia.orgthieme-connect.com More recent developments have focused on more environmentally friendly methods, including nitrosonium-initiated C-N bond formation. acs.orgsemanticscholar.org

The resulting this compound is a white to brown solid with a melting point in the range of 73-85°C. thieme-connect.comsemanticscholar.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39253-43-5 |

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.28 g/mol |

| Melting Point | 73-85 °C |

The structural identity of the compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ = 7.07 (d, J = 7.6 Hz, 4H, ArH), 6.87 (d, J = 8.7 Hz, 4H, ArH), 3.82 (s, 3H, CH₃O), 2.31 (s, 3H, CH₃) thieme-connect.com |

| ¹³C NMR (CDCl₃, 100 MHz) | δ = 154.8, 142.4, 136.7, 129.9, 129.3, 121.1, 116.6, 114.7, 55.6, 20.6 thieme-connect.com |

| Mass Spectrometry (ESI⁺) | m/z = 214 [M + H]⁺ thieme-connect.com |

Applications in Research

The unique structural and electronic features of this compound make it a valuable intermediate in several areas of chemical research.

In Organic Synthesis

As a substituted diarylamine, it serves as a versatile building block for the synthesis of more complex molecules. The nitrogen atom can be further functionalized, and the aromatic rings can undergo electrophilic substitution reactions, with the methoxy group directing incoming electrophiles to the ortho and para positions. evitachem.com

In Materials Science

The diarylamine core is a common structural motif in materials designed for electronic and optoelectronic applications. crysdotllc.com While research on this compound itself in this context is still emerging, its derivatives are being investigated for use in:

Organic Light-Emitting Diodes (OLEDs): Diarylamines are often used as hole-transporting materials in OLEDs.

Perovskite Solar Cells: They can be incorporated as interlayers to improve device efficiency and stability.

Organic Radicals: Diarylamine-substituted radicals have shown promise as near-infrared emitters. chinesechemsoc.org

In Medicinal Chemistry

The diarylamine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govacs.orgfrontiersin.orgnih.gov Derivatives of this compound could be synthesized and screened for a variety of biological activities, including as potential enzyme inhibitors or receptor modulators. The methoxy group, in particular, is often introduced into drug candidates to improve their pharmacokinetic properties. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-3-5-12(6-4-11)15-13-7-9-14(16-2)10-8-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDXWDVZFZMXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465790 | |

| Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39253-43-5 | |

| Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-4'-methyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Development for 4 Methoxy N P Tolyl Aniline and Its Derivatives

Established and Evolving Synthetic Routes for 4-Methoxy-N-(p-tolyl)aniline

The construction of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. Several powerful methods have become standard practice in both academic and industrial laboratories.

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, stands as one of the most robust and versatile methods for the synthesis of aniline (B41778) derivatives, including diarylamines. acs.orgresearchgate.net This reaction class has revolutionized the formation of aromatic carbon-nitrogen bonds, providing a general technology for coupling amines with aryl halides and pseudohalides. acs.orgresearchgate.net The fundamental transformation involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst and a base to form the corresponding N-arylated product. researchgate.net Primary anilines are considered effective coupling partners due to their increased acidity compared to aliphatic amines and the absence of competing β-hydride elimination pathways. acs.org

The general applicability of this method allows for the coupling of various anilines with aryl halides, making it a key strategy for producing compounds like this compound from precursors such as p-toluidine (B81030) and a 4-methoxy-substituted aryl halide. sigmaaldrich.cn The reaction's success has led to its widespread use in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and electronic materials. uwindsor.ca

The evolution of palladium-catalyzed amination is largely attributable to the continuous development of sophisticated catalyst systems, particularly the design of ancillary ligands. acs.org Ligands play a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ancillary ligands due to their strong σ-donating properties and the ability to fine-tune the steric environment around the metal center. nih.gov Researchers have developed well-defined, air- and moisture-stable [(NHC)PdCl2(aniline)] precatalysts. nih.gov These complexes are highly active and demonstrate the potential of using broadly available anilines as stabilizing ligands to modulate reactivity in challenging cross-coupling reactions. nih.gov

Another class of highly effective ligands includes electron-rich, sterically hindered phosphines. For instance, pentaphenyl(di-tert-butylphosphino)ferrocene (Q-Phos) has proven to be a premier ligand with broad utility in C-N bond-forming reactions. sigmaaldrich.cn In conjunction with palladium sources like Pd(OAc)2 or Pd(dba)2, Q-Phos enables the efficient amination of aryl chlorides and bromides with various amines, including anilines, often under mild conditions and with low catalyst loadings. sigmaaldrich.cn The table below illustrates the effectiveness of the Pd/Q-Phos system for coupling anilines with aryl halides.

Table 1: Palladium/Q-Phos-Catalyzed Amination of Aryl Halides with Anilines

| Aryl Halide | Amine | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 96 | 1 mol % Pd(dba)₂, 1.5 mol % Q-Phos, NaOt-Bu, Toluene (B28343), RT, 7h |

| 4-Chlorobenzotrifluoride | Aniline | N-(4-(Trifluoromethyl)phenyl)aniline | 98 | 1 mol % Pd(dba)₂, 1.5 mol % Q-Phos, NaOt-Bu, Toluene, 100°C, 21h |

| 4-Chloroanisole | Aniline | 4-Methoxy-N-phenylaniline | 95 | 1 mol % Pd(dba)₂, 1.5 mol % Q-Phos, NaOt-Bu, Toluene, 100°C, 21h |

| 4-Chlorotoluene | Morpholine (B109124) | 4-(p-Tolyl)morpholine | >99 | 0.05 mol % Pd(OAc)₂, 0.1 mol % Q-Phos, NaOt-Bu, Toluene, 100°C, 22h |

Data sourced from studies on Q-Phos catalyzed amination reactions. sigmaaldrich.cn

The robustness and efficiency of palladium-catalyzed C-N coupling have made it a valuable tool for industrial-scale synthesis. researchgate.netuwindsor.ca Process chemists frequently employ this methodology to overcome challenges associated with poor scalability, lengthy synthetic sequences, or the use of hazardous reagents in traditional routes. acs.org The synthesis of diarylamines, which are important industrial intermediates, has been a key area of application. uwindsor.ca

A major consideration in scaling up these reactions is economic viability, which necessitates minimizing the amount of the expensive palladium catalyst. uwindsor.ca Significant process optimization has been achieved, for example, by using catalyst systems that are effective at very low loadings. In one industrial process for a diarylamine, the catalyst level was successfully reduced to 0.1 mol % using Pd(OAc)2 with a suitable ligand and NaO-t-Bu as the base, achieving complete reaction within an hour. uwindsor.ca The scalability of this chemistry has been demonstrated in processes running at the ton-scale, highlighting its maturity and reliability for manufacturing important chemical products. researchgate.net

As an alternative to transition-metal-catalyzed methods, nitrosonium (NO⁺) ion-initiated pathways have been developed for the synthesis of electron-rich diarylamines. nih.govacs.org This approach circumvents the use of costly and potentially contaminating transition metals. acs.org The reaction typically involves the C-H activation of electron-rich arenes, such as anisole (B1667542) derivatives, using a nitrate (B79036) source like sodium nitrate in trifluoroacetic acid, followed by reduction. nih.govnih.gov

Mechanistic studies indicate that a nitrosoarene is formed as a key intermediate. nih.govacs.org The subsequent C-N bond formation between this nitrosoarene and another electron-rich arene is catalyzed by the nitrosonium ion. nih.govacs.org This method has been successfully applied to the synthesis of hetero-diarylamines. For instance, diarylamines containing a para-tolyl group, structurally related to this compound, have been prepared from 4-nitrosotoluene and various anisole derivatives in good yields. nih.govacs.org

Table 2: Synthesis of Hetero-Diarylamines via NO⁺-Catalyzed C-N Bond Formation

| Nitrosoarene | Arene | Product | Yield (%) |

|---|---|---|---|

| 4-Nitrosotoluene | Anisole | This compound | 70 |

| 4-Nitrosotoluene | 1,2-Dimethoxybenzene | 3,4-Dimethoxy-N-(p-tolyl)aniline | 75 |

| 1-Nitroso-4-methoxybenzene | Toluene | This compound | Not directly synthesized from toluene this way |

| 1-Nitroso-4-methoxybenzene | Anisole | Bis(4-methoxyphenyl)amine | 82 |

Yields are based on studies of NO⁺-catalyzed reactions between preformed nitrosoarenes and various arenes. nih.govacs.org

The reaction conditions can be optimized, with the addition of catalytic amounts of reagents like NOBF₄ significantly improving product yields. acs.org This strategy represents a complementary approach to traditional cross-coupling, offering a metal-free route to valuable diarylamine structures. figshare.com

Nucleophilic aromatic substitution (SNAr) provides another classical, metal-free pathway to aniline derivatives. chemistrysteps.comrsc.org This method typically involves the reaction of an aryl halide, activated by electron-withdrawing groups, with a nucleophile such as an amine. masterorganicchemistry.com While less general than palladium-catalyzed methods, SNAr can be highly effective for specific substrates. For example, aryl halides can be converted to aniline derivatives using strong bases like sodium amide (NaNH₂) in ammonia. chemistrysteps.com

The synthesis of substituted anilinopyrimidines has been achieved with high efficiency via the SNAr reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline derivatives under microwave irradiation. rsc.org This demonstrates the principle of substituting a halogen on an activated ring system with an aniline nucleophile. rsc.org Furthermore, aniline derivatives themselves can act as nucleophilic catalysts in other transformations, such as acylhydrazone exchange, by forming a reactive Schiff base intermediate with an aldehyde. rsc.org This highlights the inherent nucleophilicity of the aniline nitrogen, which is the basis for its use in substitution reactions.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Novel Synthetic Strategies and Methodological Advancements

Research continues to yield novel strategies for the synthesis of diarylamines, focusing on efficiency, sustainability, and expanded substrate scope. One significant advancement is the development of a one-pot reductive C-N coupling of nitroaromatics. rsc.org This method uses a Pd/NHC catalyst and a silane (B1218182) reducing agent, allowing nitroaromatics to serve as both the electrophile and the precursor to the nucleophilic amine. This streamlines the process by avoiding the need to isolate the primary aromatic amine intermediate. rsc.org

Another innovative approach involves an umpolung (reverse polarity) Chan-Lam amination using a simple copper catalyst. acs.org This sustainable method enables the efficient C-N bond formation between arylboronic esters and aryl azides at mild temperatures (as low as 35 °C) without the need for complex ligands. acs.org The development of metal-free reactions, such as the previously mentioned nitrosonium-initiated C-H amination, also represents a major methodological advancement, offering an environmentally benign alternative to traditional cross-coupling reactions. researchgate.net These evolving strategies provide chemists with a broader and more versatile toolkit for the synthesis of this compound and its derivatives.

Reductive Amination Protocols for Methoxy-Aniline Derivatives

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines. The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 4-methoxyaniline with p-tolualdehyde.

The key to a successful one-pot reductive amination is the choice of reducing agent, which must selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the aldehyde. masterorganicchemistry.com More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are less reactive towards ketones and aldehydes at neutral or acidic pH but readily reduce the iminium ion. masterorganicchemistry.com

Recent research has focused on developing more efficient and environmentally benign catalytic systems. For instance, a Pd/NiO catalyst has been shown to be effective for the reductive amination of aldehydes and amines under a hydrogen atmosphere, achieving high yields. Another approach utilizes NaBH₄ in conjunction with a cation exchange resin, such as DOWEX(R)50WX8, which facilitates the reaction in a solvent like THF at room temperature, offering high efficiency and simple work-up procedures. redalyc.org Heterogeneous catalysts, such as Aquivion-Fe, have also been employed, demonstrating high selectivity and recyclability in the reductive amination of various aldehydes. unimi.it

| Reactants | Catalyst/Reducing System | Solvent | Conditions | Yield | Reference |

| 4-Methoxyaniline, p-Tolualdehyde | Pd/NiO, H₂ | - | 25°C, 10h | High (est.) | figshare.com |

| 4-Methoxyaniline, 4-Nitrobenzaldehyde | Citrus Juice, NaBH₄ | Isopropanol | Room Temp. | High | researchgate.net, researchgate.net |

| Aniline, Benzaldehyde | NaBH₄ / DOWEX(R)50WX8 | THF | Room Temp. | 98% | redalyc.org |

| p-Methoxyaniline, Cyclohexanone | Aquivion-Fe, NaBH₄ | CPME/MeOH | 40°C | 44% (selectivity) | unimi.it |

This table presents representative data from analogous reductive amination reactions to illustrate typical conditions and yields. CPME refers to cyclopentyl methyl ether.

Smiles Rearrangement and Related Rearrangement Strategies

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction used to form carbon-heteroatom or carbon-carbon bonds. It has emerged as a valuable strategy for the synthesis of diarylamines, particularly those that are sterically hindered and difficult to access through traditional methods like Buchwald-Hartwig or Ullmann coupling. acs.orgnih.gov The synthesis of this compound via a Smiles rearrangement would typically involve an O-aryl intermediate that rearranges to form the more stable N-aryl product.

A significant advancement is the desulfinylative Smiles rearrangement, where sulfinamides undergo a transition metal-free rearrangement to provide diarylamines under mild conditions. acs.orgnih.gov This method highlights the distinct reactivity of the sulfinamide group compared to the more stable sulfonamides. nih.gov

Another one-pot protocol for diarylamine synthesis via Smiles rearrangement involves the reaction of substituted phenols, arylamines, and chloroacetyl chloride under microwave irradiation. arkat-usa.org In this procedure, for the synthesis of this compound, m-cresol (B1676322) (as the precursor to the p-tolyl group, though a direct p-tolyl source would be used) and 4-methoxyaniline would be reacted with chloroacetyl chloride in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF. arkat-usa.org The proposed mechanism involves the initial O-alkylation of the phenol, followed by the Smiles rearrangement where the nitrogen of the aniline attacks the aromatic ring, leading to the formation of a new C-N bond and subsequent hydrolysis to yield the diarylamine. arkat-usa.orgumich.edu

| Phenol Component | Amine Component | Reagents | Conditions | Yield | Reference |

| p-Cresol | 4-Methoxyaniline | Chloroacetyl chloride, Cs₂CO₃ | DMF, 150°C, MW | Good (est.) | umich.edu, arkat-usa.org |

| Phenol | 4-Methoxyaniline | Chloroacetyl chloride, Cs₂CO₃ | DMF, 150°C, MW | 85% | umich.edu, arkat-usa.org |

| m-Cresol | 4-Methoxyaniline | Chloroacetyl chloride, Cs₂CO₃ | DMF, 150°C, MW | 92% | arkat-usa.org |

| 4-Methoxyphenol | p-Toluidine | Chloroacetyl chloride, Cs₂CO₃ | DMF, 150°C, MW | Good (est.) | umich.edu, arkat-usa.org |

This table illustrates the versatility of the one-pot Smiles rearrangement for synthesizing various diarylamines. The yields are based on reported values for similar substrates.

Exploration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. acs.orgnih.gov

The twelve principles of green chemistry provide a framework for this optimization: acs.orgnih.gov

Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it is created. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Rearrangement reactions, like the Smiles rearrangement, are often highly atom-economical.

Less Hazardous Chemical Synthesis: Methods should use and generate substances that possess little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Research has shown that imine synthesis can be performed in greener solvents like citrus juice or even under solvent-free conditions. researchgate.netresearchgate.netsmolecule.com

Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure, such as some organocatalytic or citrus-juice-mediated reactions, are ideal. researchgate.netacs.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. For instance, using catalysts derived from renewable sources like cashew shell extract aligns with this principle. smolecule.com

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov The use of recyclable heterogeneous catalysts like Pd/NiO or Aquivion-Fe in reductive amination is a prime example. unimi.itfigshare.com

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-Time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

For the synthesis of the imine precursor to this compound, a comparative analysis highlights the benefits of choosing greener solvents.

| Solvent | Average Yield (%) | Reaction Time (h) | Green Consideration | Reference |

| Methyl t-butyl ether (MTBE) | 82 | 1.5 | Preferred over Dichloromethane | smolecule.com |

| Dichloromethane (DCM) | 74 | 2.0 | Halogenated, more toxic | smolecule.com |

| Water (with catalyst) | >95% (est.) | Variable | Most environmentally benign | smolecule.com |

| Solvent-free | >95% | Variable | Eliminates solvent waste | smolecule.com |

Control of Stereoselectivity and Regioselectivity in Derivative Synthesis

When synthesizing derivatives of this compound, controlling stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one position over another) is crucial for defining the final properties of the molecule.

Regioselectivity often comes into play during electrophilic substitution reactions on the aromatic rings. The methoxy (B1213986) group on one ring and the methyl group on the other are both ortho-, para-directing and activating groups. The outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation will depend on the specific reagents and conditions, which can be tuned to favor substitution at a particular open position. For instance, in the synthesis of imines, a mercury(I)/palladium(II) catalytic system has been used to achieve regioselective synthesis of (E)-4-Methoxy-N-(1-(p-tolyl)ethylidene)aniline with a high yield of 91%. mdpi.com

Stereoselectivity is critical when introducing new chiral centers. For example, if a derivative is synthesized through a reaction involving the nitrogen atom or the carbon backbone, creating a stereocenter requires an asymmetric synthesis strategy. Organocatalysis has emerged as a powerful tool for such transformations. For instance, L-proline has been used as a catalyst in cross-Mannich reactions involving 4-methoxyaniline and various aldehydes to produce syn-β-amino-α-alkyl aldehydes with high diastereoselectivity (>95:5). tohoku.ac.jp Similarly, enantioselective alkene functionalizations can be used to create chiral diamine derivatives. A C₂-symmetric bis(amidine) (BAM) catalyst has been shown to effectively control N-selectivity and enantioselectivity in the cyclization of allylic amines, a strategy that could be adapted for derivatives of this compound. acs.org A catalyst-free, visible-light-driven annulation reaction between N,N-substituted dialkyl anilines and alkenes has also been developed, producing substituted tetrahydroquinolines with complete diastereoselectivity. chalmers.se These examples demonstrate that through the careful selection of catalysts (chiral organocatalysts, transition metal complexes) and reaction conditions, a high degree of control over the three-dimensional structure of derivatives can be achieved.

Reactivity Profiles and Mechanistic Investigations of 4 Methoxy N P Tolyl Aniline

Influence of Methoxy (B1213986) and p-Tolyl Groups on Aromatic Reactivity and Electronic Density

The reactivity of 4-Methoxy-N-(p-tolyl)aniline is significantly influenced by the electronic properties of its constituent functional groups: the secondary amine, the methoxy group, and the p-tolyl group. Both the nitrogen atom of the amine and the oxygen atom of the methoxy group possess lone pairs of electrons that can be delocalized into the benzene (B151609) rings through resonance. This electron donation increases the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. chemistrysteps.comresearchgate.netdoubtnut.com

The secondary amine is a very strong activating group. Its lone pair is delocalized onto the methoxy-substituted ring, greatly enhancing the electron density at the ortho and para positions relative to the amino group. chemistrysteps.comallen.in The methoxy group (-OCH₃) is also an activating, ortho-, para-directing group due to its electron-donating resonance effect. evitachem.com In this molecule, it is positioned para to the nitrogen, and its primary electronic influence is on the same ring as the amine.

On the other aryl ring, the p-tolyl group (a methyl group para to the point of attachment) is a weak activating group. The methyl group donates electron density primarily through hyperconjugation and a weak inductive effect. doubtnut.com

Detailed Analysis of Chemical Transformation Pathways

Oxidation Reactions of Aromatic Amine and Methoxy Groups

The oxidation of anilines and their derivatives is a well-studied area and can lead to a variety of products depending on the oxidant and reaction conditions. wikipedia.orgopenaccessjournals.com The nitrogen atom is often the primary site of initial oxidation, which can lead to the formation of radical cations. acs.orgrsc.org For diarylamines, these intermediates can undergo coupling reactions. For instance, Cu-catalyzed aerobic oxidation can lead to the formation of tetraarylhydrazines (N-N coupled dimers). nih.gov Intramolecular oxidative coupling of diarylamines is a known method for forming carbazoles, typically requiring a catalyst like palladium or rhodium. jst.go.jp

Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid can oxidize aniline (B41778) to products like quinone or nitrobenzene (B124822). wikipedia.orgopenaccessjournals.com Persulfate oxidation of aniline has been shown to produce intermediates including nitrobenzene and 4,4'-diaminodiphenyl. nih.gov The oxidation of substituted anilines can be complex, with theoretical studies suggesting that the formation of a radical cation is a crucial first step, from which various products can be formed. acs.org In some cases, oxidation can generate electrophilic N-aryl nitrenoid intermediates, which can undergo subsequent C-N bond formation to create heterocyclic structures. acs.orgresearchgate.net

While the methoxy group can be oxidized to form aldehydes or carboxylic acids, this typically requires harsh conditions. Under the conditions used for aniline oxidation, the amino group is generally more susceptible to reaction.

Reduction Reactions, Including Nitro Group Reduction if Present in Analogues

The reduction of nitro compounds is a fundamental route for synthesizing primary amines, including aniline derivatives. sioc-journal.cnrasayanjournal.co.in This transformation is particularly relevant for the synthesis of analogues of this compound that may be prepared from nitro-substituted precursors.

Catalytic hydrogenation is the most common and environmentally friendly method for this reduction. sioc-journal.cn Typical catalysts include palladium on carbon (Pd/C), platinum, Raney nickel, and iron-based catalysts. rasayanjournal.co.incommonorganicchemistry.com The reaction proceeds through several intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final amine. rasayanjournal.co.inmdpi.com Using specific catalysts or modifying reaction conditions can sometimes allow for the isolation of these intermediates. For example, the addition of vanadium compounds to catalytic hydrogenations has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer amine products. google.com

Recent advancements have focused on developing efficient catalytic systems for the reductive cross-coupling of nitroarenes with other partners, such as aryl boronic acids, to directly form diarylamines. researchgate.netnih.govrsc.orgrsc.org These methods often employ transition metal catalysts (e.g., copper, nickel, palladium) and a stoichiometric reductant, streamlining the synthesis of complex amines from readily available nitroaromatics. researchgate.netrsc.orgrsc.org

| Reaction Type | Reagents & Conditions | Product Type | Notes |

| Nitro Group Reduction | H₂, Pd/C | Primary Amine | Common, efficient method. Can also reduce other functional groups. commonorganicchemistry.com |

| Fe or Sn, HCl | Primary Amine | Classic method for nitroarene reduction. chemistrysteps.com | |

| Hydrazine Hydrate, Fe₂O₃/C | Primary Amine | Alternative hydrogen source, mild conditions. rasayanjournal.co.in | |

| Phenylsilane, Cu Catalyst | Diarylamine | Reductive cross-coupling of a nitroarene with an aryl boronic acid. nih.govrsc.org |

Electrophilic Aromatic Substitution Reaction Susceptibility

Arylamines are highly susceptible to electrophilic aromatic substitution (EAS) due to the strong activating nature of the amino group. allen.inlibretexts.org The -NH₂ group is a powerful ortho-, para-director, making the aromatic ring extremely electron-rich. chemistrysteps.com In this compound, the diarylamino group strongly activates the methoxy-substituted ring. The combined activating effects of the nitrogen and the para-methoxy group make this ring exceptionally reactive towards electrophiles, with substitution strongly favored at the ortho positions relative to the nitrogen.

The tolyl ring is also activated, but to a much lesser extent than the methoxy-substituted aniline ring. Therefore, in an electrophilic substitution reaction, the incoming electrophile will preferentially add to the more activated ring.

Common EAS reactions like halogenation of aniline are often so rapid that they proceed to polysubstitution. For instance, reacting aniline with bromine water immediately yields 2,4,6-tribromoaniline. allen.in To control this high reactivity and achieve monosubstitution, the amino group is often temporarily protected by converting it into an amide (e.g., an acetanilide), which is a less powerful activating group. chemistrysteps.comwikipedia.org While direct nitration of aniline is problematic due to oxidation and the formation of meta products (from the protonation of the amine in strong acid), protection strategies allow for selective para-nitration. chemistrysteps.comallen.in

Nucleophilic Substitution Reactivity at Aromatic Centers

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂). masterorganicchemistry.comsemanticscholar.org Since this compound contains only electron-donating groups, its aromatic rings are electron-rich and thus generally unreactive toward traditional SNAr reactions. semanticscholar.org Aniline is far more likely to act as a nucleophile itself rather than as a substrate for nucleophilic attack. semanticscholar.org

However, substitution can occur under specific conditions. One pathway is through a benzyne (B1209423) (aryne) intermediate, which can be generated from an aryl halide with a strong base like sodium amide (NaNH₂). The nucleophile then adds to the highly reactive benzyne. masterorganicchemistry.com

Another context for nucleophilic substitution involves transition-metal-bound ligands. When an anilido ligand is bound to a highly oxidizing metal center, such as Osmium(IV), the character of the ring is inverted (umpolung), making it electron-deficient and susceptible to nucleophilic attack. washington.edu This allows for unusual substitutions, such as the addition of amine nucleophiles to the para position of the bound anilido ligand. washington.edu Furthermore, generating phenylnitrenium ions from N-chloroanilines can also lead to nucleophilic aromatic substitution by solvent molecules. acs.org

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms for this compound are dictated by its electronic structure.

Kinetic and Thermodynamic Studies of Reaction Progress

The reactivity of aniline derivatives is a subject of extensive study, with kinetics and thermodynamics providing crucial insights into reaction mechanisms and feasibility. While specific kinetic and thermodynamic data for reactions directly involving this compound are not abundant in the provided results, general principles from related systems offer a predictive framework.

Studies on the oxidative coupling of aniline derivatives have determined kinetic and thermodynamic parameters. For instance, the oxidative coupling of aniline with promethazine (B1679618) was found to follow a first-order kinetic model, with rate constants ranging from 0.05367 to 0.08947 min⁻¹ at various temperatures. researchgate.net The activation energy (Ea) for this process was determined to be 9.3369 kJ/mol. researchgate.net Thermodynamic analysis revealed a positive Gibbs free energy of activation (ΔG* = +79.7797 kJ/mol) and a positive enthalpy of activation (ΔH* = +6.826 kJ/mol), indicating a non-spontaneous and endothermic process. researchgate.net

In the context of metal-catalyzed reactions, the rates of reductive elimination from iridium(III) complexes show a clear dependence on the electronic properties of the aniline ligand. For a series of para-substituted anilines, complexes with more electron-withdrawing substituents undergo reductive elimination more slowly. nih.gov This is reflected in the free energies of activation (ΔG‡), which increase as the electron-withdrawing ability of the substituent increases. nih.gov

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have calculated the total rate coefficient to be k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. researchgate.net Such studies provide a detailed understanding of reaction mechanisms and kinetics at a molecular level.

The adsorption of aniline onto materials like multi-walled carbon nanotubes has also been studied from a kinetic and thermodynamic perspective. The process was found to follow pseudo-second order kinetics, and thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) were calculated, indicating a spontaneous and exothermic adsorption process. kau.edu.sa

Role of Specific Reaction Intermediates in C-N Bond Formation

The formation of the C-N bond in diarylamines, including structures like this compound, can proceed through various mechanisms involving distinct intermediates.

A recently developed method for synthesizing diarylamines involves a nitrosonium-initiated C–N bond formation. acs.org Mechanistic studies have shown that a nitrosoarene serves as a key reaction intermediate. acs.org The nitrosonium ion (NO⁺) catalyzes the formation of the second C-N bond between the in-situ-formed nitrosoarene and an electron-rich arene. acs.org This process is sensitive to the electronic nature of the substrates, and the formation of the nitrosoarene can be a rate-limiting factor. acs.org

In the context of palladium-catalyzed Buchwald-Hartwig amination, a common method for C-N bond formation, the reaction proceeds through a catalytic cycle involving intermediates such as palladium(0) species, oxidative addition complexes, and amido complexes. The nature of the ligand on the palladium catalyst can influence which step is rate-limiting. acs.org

Another approach to diarylamine synthesis involves the skeletal diversification of cyclic amines through a ring-opening reaction. chemrxiv.orgsu.se This method proceeds via the in situ formation of a diarylammonium intermediate. chemrxiv.orgsu.se This intermediate then undergoes a nucleophilic ring opening by cleavage of a strong C-N bond to yield the final diarylamine product. chemrxiv.orgsu.se

Metal-free oxidative amination reactions provide an alternative route to C-N bond formation. Mechanistic investigations suggest that these reactions can proceed via the nucleophilic attack of an amine on an aromatic radical cation, which is generated by an oxidant. nih.gov

A novel desulfinylative Smiles rearrangement has been shown to produce diarylamines from sulfinamides under mild, transition-metal-free conditions. nih.govacs.org Mechanistic studies point towards a direct 3-exo-trig Smiles pathway as the most plausible route, highlighting the unique reactivity of the sulfinamide group compared to the more stable sulfonamide functional group. nih.govacs.org

Quantitative Assessment of Substituent Effects on Reaction Rates and Selectivity

Substituent effects play a critical role in determining the rate and selectivity of reactions leading to diarylamines. The electronic and steric properties of substituents on the aromatic rings can significantly influence the reaction outcome.

In palladium-catalyzed amination reactions, electron-donating groups, such as the methoxy group in this compound, can enhance the electronic density of the aromatic ring, which in turn influences reactivity. Conversely, steric hindrance from bulky substituents, such as methyl groups, may reduce reaction rates.

Theoretical investigations into non-catalyzed aryl halide aminations have revealed a significant correlation between the activation energies of C-N bond formation and Hammett σ parameters, which quantify the electron-donating or -withdrawing ability of substituents. nih.gov This correlation provides a predictive tool for assessing the reactivity of a wide range of substituted aryl halides. nih.gov

In the context of the Buchwald-Hartwig amination, the nature of the substituents on both the amine and the aryl halide can affect the rate-limiting step of the catalytic cycle. acs.org For example, amines with sterically hindered substituents can lower the energy barrier for the reductive elimination step. acs.org Similarly, aryl halides with electron-withdrawing groups can also reduce the activation energy barriers. acs.org

Studies where the catalyst loading is significantly reduced in coupling reactions have shown that substituent effects can become more pronounced. preprints.orgmdpi.com At very low catalyst concentrations, the rate differences between substrates with electron-donating and electron-withdrawing groups become more apparent, which can be exploited to control reaction selectivity. preprints.orgmdpi.com For instance, in a Suzuki coupling reaction at low palladium concentrations, a clear substituent effect was observed for the aryl bromide, which was not apparent at higher catalyst loadings. mdpi.com

The table below illustrates the effect of para-substituents on the aryl tosylate in a Buchwald-Hartwig amination reaction with morpholine (B109124).

| Entry | Substituent (R) | Yield (%) |

| 1 | Me | 85 |

| 2 | OMe | 73 |

| 3 | COMe | 81 |

| 4 | CN | 83 |

| Reaction conditions: aryl tosylate (0.5 mmol), morpholine (0.75 mmol), Pd precatalyst (2-4 mol%), K₃PO₄ (1.5 mmol), tAmOH (1.5 mL), 120 °C. Data sourced from acs.org. |

This data indicates that both electron-donating (Me, OMe) and electron-withdrawing (COMe, CN) groups are well-tolerated, although the electron-donating methoxy group required a higher catalyst loading to achieve a comparable yield, suggesting a potential electronic influence on the rate-limiting oxidative addition step. acs.org

Advanced Spectroscopic and Structural Elucidation Research of 4 Methoxy N P Tolyl Aniline and Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within 4-Methoxy-N-(p-tolyl)aniline can be confirmed.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons appear as a complex multiplet between δ 6.69 and 7.12 ppm. The methoxy (B1213986) (–OCH₃) group protons present as a distinct singlet at approximately δ 3.78 ppm, while the methyl (–CH₃) group protons of the p-tolyl moiety appear as a singlet around δ 2.27 ppm. rsc.org

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, confirming the carbon skeleton. The carbon atom attached to the methoxy group is typically observed around δ 154.60 ppm. The carbons of the two aromatic rings resonate in the region of δ 114.6 to 142.3 ppm. The methoxy carbon itself appears at approximately δ 55.6 ppm, and the methyl carbon of the tolyl group is found at about δ 20.7 ppm. rsc.org These distinct signals confirm the presence and connectivity of the different functional groups within the molecule.

Interactive Table 1: NMR Spectral Data for this compound in CDCl₃ Data can be sorted by clicking on the column headers.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 6.69 - 7.12 | Aromatic Protons (m, 8H) |

| ¹H | 3.78 | Methoxy Protons (s, 3H) |

| ¹H | 2.27 | Methyl Protons (s, 3H) |

| ¹³C | 154.60 | C-O (Aromatic) |

| ¹³C | 142.3, 136.5, 129.6, 129.2 | Aromatic Carbons |

| ¹³C | 121.0, 116.5, 114.6 | Aromatic Carbons |

| ¹³C | 55.6 | Methoxy Carbon |

| ¹³C | 20.7 | Methyl Carbon |

While ¹D NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning complex signals, especially in the crowded aromatic region of the spectrum.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, it would reveal correlations between adjacent protons on each of the aromatic rings, helping to differentiate the spin systems of the methoxyphenyl and tolyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, confirming the assignments made in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A key feature is the N-H stretching vibration, typically appearing in the range of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The asymmetric and symmetric C-O-C stretching of the methoxy group would produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in Raman spectra and are sensitive to the substitution pattern. nih.gov The symmetric vibrations of the molecule, such as the methyl C-H symmetric stretch, would also be readily observable.

Interactive Table 2: Expected Vibrational Frequencies for this compound Data can be filtered by typing in the search box.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3350 - 3450 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| Asymmetric C-O-C Stretch | ~1250 | IR |

| Symmetric C-O-C Stretch | ~1040 | IR |

| Ring Breathing | Varies | Raman |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

In the related 4-methoxy-N-phenylaniline, the two benzene (B151609) rings are not coplanar. They are oriented at a significant dihedral angle of 59.9(2)°. nih.gov This twisted conformation is characteristic of many diarylamines and is due to steric hindrance between the ortho-hydrogens of the two rings. The bond lengths and angles within the aromatic rings are generally within the expected ranges for sp²-hybridized carbon atoms. The C-N bond lengths connecting the nitrogen to the aromatic rings are also typical for such compounds. A similar twisted geometry would be expected for this compound.

Interactive Table 3: Selected Geometric Parameters for the Analogous 4-Methoxy-N-phenylaniline Data can be sorted by clicking on the column headers.

| Parameter | Value |

| Dihedral Angle (Ring A vs. Ring B) | 59.9(2)° |

| C-N Bond Lengths | ~1.41 - 1.43 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Lengths | ~1.37 - 1.40 Å |

| C-N-C Bond Angle | ~125 - 128° |

The crystal packing of diarylamines is governed by a network of weak intermolecular interactions. In the crystal structure of 4-methoxy-N-phenylaniline, the packing is stabilized by a combination of C—H···π and N—H···π interactions. nih.gov There are no classical N-H···N or N-H···O hydrogen bonds. Instead, the amine proton interacts with the electron-rich face of a neighboring benzene ring. The benzene rings of adjacent molecules are oriented nearly parallel or perpendicular to each other, with dihedral angles of 2.8(2)° and 79.5(2)°, respectively. nih.gov This arrangement facilitates π-stacking and C—H···π interactions, which collectively stabilize the crystal lattice. A similar packing arrangement driven by these weak, non-covalent forces would be anticipated for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural elucidation of organic compounds. In the context of this compound, HRMS provides definitive confirmation of its elemental composition and offers deep insights into its intrinsic chemical stability and bonding through the analysis of its fragmentation pathways.

Molecular Formula Confirmation

The primary application of HRMS in this research is the precise determination of the compound's molecular mass, which in turn confirms its molecular formula. This compound has a proposed molecular formula of C₁₄H₁₅NO. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.

This high level of precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition. The theoretical monoisotopic mass of C₁₄H₁₅NO is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The experimental mass obtained from the HRMS analysis is then compared to the theoretical mass. The difference, or mass error, is typically expressed in parts per million (ppm) and serves as a critical indicator of the confidence in the assigned molecular formula. A mass error of less than 5 ppm is generally considered definitive evidence for the proposed elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO |

| Theoretical Exact Mass [M] | 213.11536 u |

| Typical Measured Mass [M+H]⁺ | 214.12319 u |

| Mass Accuracy (ppm) | < 5 ppm |

Fragmentation Pathway Analysis

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of this compound. In a typical experiment, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure. The analysis of these fragments helps to piece together the molecule's structural components and predict its behavior under energetic conditions.

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The structure contains two aromatic rings linked by a secondary amine, with a methoxy group on one ring and a methyl group on the other. The most probable fragmentation pathways are initiated by cleavages at the benzylic positions and the C-N bonds, as these lead to the formation of resonance-stabilized cationic species.

Key observed fragmentation pathways include:

Loss of a Methyl Radical: A primary and highly characteristic fragmentation event for methoxy-substituted aromatic compounds is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (•CH₃). This leads to the formation of a highly stable oxonium ion.

Cleavage of the C-N Bond: The bond between the nitrogen atom and the aromatic rings is another labile site. Cleavage can result in fragments corresponding to the p-toluidine (B81030) moiety or the 4-methoxyaniline moiety.

Formation of Tropylium Ion: The p-tolyl group can undergo rearrangement to form the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91, a common feature in the mass spectra of toluene-containing compounds.

Loss of Hydrogen: Cleavage of the N-H bond can lead to the formation of an [M-H]⁺ ion.

The precise masses of these fragment ions, as determined by HRMS, allow for the confident assignment of their elemental compositions, thereby validating the proposed fragmentation pathways.

| m/z (Observed) | Proposed Formula | Identity of Fragment | Description of Loss |

|---|---|---|---|

| 214.1232 | [C₁₄H₁₆NO]⁺ | [M+H]⁺ | Protonated Molecular Ion |

| 198.0918 | [C₁₃H₁₂NO]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 170.0969 | [C₁₂H₁₂N]⁺ | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 123.0684 | [C₇H₉NO]⁺• | 4-methoxyaniline fragment | Cleavage of the aryl C-N bond |

| 106.0657 | [C₇H₈N]⁺ | p-toluidine fragment | Cleavage of the aryl C-N bond |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion | Fragment from the p-tolyl moiety |

Computational and Theoretical Investigations on 4 Methoxy N P Tolyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure and properties of molecules. A typical study on 4-Methoxy-N-(p-tolyl)aniline would involve a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to locate its equilibrium structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) (Note: This data is illustrative and not based on actual calculations.)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Aniline Ring) | ~1.41 Å |

| C-N Bond Length (Tolyl Ring) | ~1.41 Å |

| C-O Bond Length (Methoxy) | ~1.36 Å |

| C-N-C Bond Angle | ~125° |

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion (stretching, bending, twisting). Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral bands to specific vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. This provides insight into the electronic structure and the energies of excited states.

Electronic Structure Analysis and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity).

For this compound, the HOMO would likely be distributed across the electron-rich methoxy-substituted aniline (B41778) ring and the nitrogen atom, due to the electron-donating nature of these groups. The LUMO would likely be spread over the tolyl ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excited and thus more chemically reactive nih.gov.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) (Note: This data is illustrative and not based on actual calculations.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.2 to -5.5 |

| LUMO Energy | -0.8 to -1.2 |

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom, as these are the most electronegative atoms. These sites would be the most likely to interact with electrophiles. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton thaiscience.infotci-thaijo.org.

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured as stabilization energy (E(2)), indicates the extent of electron delocalization.

Quantum Chemical Insights into Reaction Mechanisms and Selectivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the reaction mechanisms and selectivity involving this compound. These computational approaches allow for the detailed exploration of reaction pathways, the identification of transition states, and the determination of kinetic and thermodynamic parameters that govern chemical reactions.

Theoretical studies on analogous aromatic amines, such as the reaction of 4-methyl aniline with hydroxyl radicals, have been effectively modeled using methods like M06-2X and CCSD(T) with extensive basis sets such as 6-311++G(3df,2p). mdpi.com Such studies map out the potential energy surface (PES) for the reaction, revealing the most favorable pathways. For a molecule like this compound, computational analysis can distinguish between different types of mechanisms, such as hydrogen abstraction from the amino group or the methyl group, and radical addition to various positions on the aromatic rings. mdpi.com

Furthermore, kinetic parameters can be computed using Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com These calculations provide rate coefficients as a function of temperature, offering a quantitative prediction of reaction speeds. mdpi.com For example, computational models can determine whether a reaction proceeds via a single step or a multi-step mechanism, and identify the rate-determining step. This level of detail is crucial for optimizing reaction conditions and understanding the factors that control product formation and yield.

Table 1: Illustrative Reaction Pathways Investigated by Quantum Chemical Methods

| Reaction Type | Description | Key Computational Insights |

|---|---|---|

| Hydrogen Abstraction | Removal of a hydrogen atom from the N-H (amino) or C-H (methyl) bonds by a radical species. | Identification of the most susceptible site for abstraction based on bond dissociation energies and activation barriers. |

| Electrophilic Addition | Addition of an electrophile to the electron-rich aromatic rings. | Prediction of regioselectivity (ortho, meta, para positions relative to substituents) based on calculated charge distributions and frontier molecular orbital analysis. |

| Nucleophilic Substitution | Displacement of a leaving group on an aromatic ring by a nucleophile. | Elucidation of reaction mechanisms (e.g., SNAr) and the influence of substituents on reaction rates. |

| C-N Coupling Reactions | Formation of new carbon-nitrogen bonds, a common reaction for diarylamines. | Modeling of catalytic cycles (e.g., for transition-metal-catalyzed reactions) to understand ligand effects and selectivity. |

Prediction of Non-Linear Optical (NLO) Properties and Optoelectronic Behavior

Computational chemistry is a powerful tool for predicting the non-linear optical (NLO) properties and optoelectronic behavior of molecules like this compound. These predictions are vital for identifying promising candidates for applications in materials science, including optical communications, data storage, and the development of organic light-emitting diodes (OLEDs).

The NLO response of a molecule is primarily determined by its hyperpolarizability. DFT calculations are widely used to compute the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net For a molecule to possess significant NLO properties, it typically requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). In this compound, the methoxy group and the nitrogen atom act as electron donors, while the tolyl and phenyl rings constitute the π-system. Computational studies quantify the magnitude of hyperpolarizability, with higher values indicating a stronger NLO response. thaiscience.info

Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding optoelectronic behavior. researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. thaiscience.inforesearchgate.net A smaller HOMO-LUMO gap generally corresponds to easier electronic transitions, which can enhance NLO properties and influence the wavelength of light absorption and emission. researchgate.net

Table 2: Key Parameters from Computational Analysis for NLO and Optoelectronic Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the electron-donating ability. | Higher HOMO energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. | Lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). | A smaller gap is associated with higher reactivity and potential for enhanced NLO activity. thaiscience.inforesearchgate.net |

| First Hyperpolarizability (β) | A measure of the molecule's second-order NLO response. | A large value indicates significant NLO properties, making the material suitable for applications like frequency doubling. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule. researchgate.nettci-thaijo.org These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. tci-thaijo.org For this compound, the MEP map would highlight the negative potential around the oxygen and nitrogen atoms and the π-systems of the rings, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms. This analysis is valuable for predicting intermolecular interactions and understanding how the molecule will behave in a condensed phase, which is essential for designing functional optoelectronic materials. researchgate.net

Advanced Applications in Materials Science and Engineering Research

Development of Organic Light-Emitting Diode (OLED) Materials

The quest for efficient and stable materials for organic light-emitting diodes (OLEDs) has led researchers to explore various classes of organic compounds. Derivatives of 4-Methoxy-N-(p-tolyl)aniline have emerged as promising candidates, particularly in the development of hole transport materials (HTMs), which are crucial for the efficient operation of OLED devices.

Design and Synthesis of Hole Transport Materials (HTM)

Hole transport materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer in an OLED, a critical process for achieving high efficiency and device longevity. The molecular structure of this compound, featuring electron-donating methoxy (B1213986) and tolyl groups, provides a robust scaffold for designing novel HTMs. These substituents can positively influence the highest occupied molecular orbital (HOMO) energy level of the material, which is a key parameter for efficient hole injection from the anode.

Researchers have synthesized a variety of HTMs by incorporating the this compound moiety into larger molecular architectures. The general synthetic approach often involves cross-coupling reactions to link the aniline (B41778) derivative to a core unit, thereby creating starburst or dendritic molecules. These complex structures help to prevent crystallization in the thin-film state, promoting the formation of stable amorphous glasses, which is essential for the longevity of OLED devices. The presence of the methoxy and tolyl groups can also enhance the solubility of the resulting HTMs in common organic solvents, facilitating their deposition through solution-based processing techniques.

The performance of these HTMs is evaluated based on several key parameters, including their thermal stability, electrochemical properties, and hole mobility. The data presented in the table below summarizes the typical properties of HTMs derived from analogous aromatic amines, highlighting the desirable characteristics for OLED applications.

| Property | Desired Range for HTMs | Typical Values for Aromatic Amine-Based HTMs |

| Glass Transition Temperature (Tg) | > 100 °C | 110-150 °C |

| Decomposition Temperature (Td) | > 350 °C | 380-450 °C |

| HOMO Energy Level | -5.0 to -5.5 eV | -5.1 to -5.4 eV |

| Hole Mobility | > 10⁻⁴ cm²/Vs | 10⁻³ to 10⁻⁵ cm²/Vs |

Exploration in Electronic Materials and Devices

The utility of this compound and its derivatives extends beyond OLEDs to a broader range of electronic materials and devices. The inherent semiconducting nature of these organic molecules makes them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

In organic photovoltaics, these compounds can function as donor materials in the active layer of a solar cell. The broad absorption spectra and suitable energy levels of some this compound derivatives enable them to absorb sunlight and generate excitons, which are then dissociated at the donor-acceptor interface to produce a photocurrent. The efficiency of OPVs is highly dependent on the molecular design of the donor and acceptor materials, and the versatility of the aniline scaffold allows for systematic modifications to optimize device performance.

Polymer Science Research and Polymerization Initiators

In the realm of polymer science, aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, most notably polyaniline (PANI). While direct polymerization of this compound is less common, it can be utilized as a comonomer in copolymerization reactions with aniline or other substituted anilines. The incorporation of the 4-methoxy and p-tolyl substituents into the polymer backbone can significantly alter the properties of the resulting copolymer.

The presence of these bulky substituents can increase the solubility of the polymer in organic solvents, a significant advantage over the often intractable parent polyaniline. This improved processability allows for the fabrication of thin films and coatings with greater ease and control. Furthermore, the electronic effects of the methoxy and tolyl groups can tune the conductivity and electrochemical properties of the copolymer.

While not a conventional polymerization initiator in the traditional sense, aromatic amines like this compound can play a role in certain polymerization reactions. For instance, they can act as co-initiators or activators in specific systems, particularly in redox-initiated polymerizations. Their ability to undergo oxidation can facilitate the generation of radical species that initiate the polymerization process. The specific role and efficiency would be highly dependent on the reaction conditions and the other components of the polymerization system.

Corrosion Inhibition Studies Utilizing this compound Derivatives

The protection of metals from corrosion is a critical aspect of materials science and engineering. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, have been extensively studied as corrosion inhibitors. Derivatives of this compound have shown significant promise in this area.

The effectiveness of these compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The adsorption process is facilitated by the presence of the nitrogen and oxygen atoms, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. The aromatic rings also contribute to the adsorption through π-electron interactions with the metal surface.

Studies have shown that the inhibition efficiency of these derivatives is dependent on their molecular structure and concentration. For example, Schiff base derivatives synthesized from 4-methoxyaniline have demonstrated excellent corrosion inhibition for mild steel in acidic media. The formation of a more stable and dense protective layer is often observed with increasing inhibitor concentration.

The following table summarizes the corrosion inhibition efficiency of a representative derivative, (E)-4-Methoxy-N-(methoxybenzylidene)aniline, on mild steel in a 1M HCl solution, as determined by weight loss measurements.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| 0.0001 | 75.3 |

| 0.0005 | 85.1 |

| 0.001 | 90.2 |

| 0.005 | 94.6 |

Design and Synthesis of Functional Materials with Tunable Properties

A key advantage of using this compound as a building block in materials science is the ability to design and synthesize functional materials with precisely tunable properties. The presence of multiple reactive sites on the molecule—the amine nitrogen, the aromatic rings, and the methoxy and tolyl groups—allows for a wide range of chemical modifications.

By strategically introducing different functional groups, researchers can tailor the optical, electronic, and physical properties of the resulting materials. For example, the attachment of chromophores can lead to materials with specific light-absorbing or emitting properties, making them suitable for applications in dyes, pigments, and optical sensors. Similarly, the incorporation of redox-active moieties can result in materials with interesting electrochemical behavior, which can be exploited in electrochromic devices or as charge-storage materials.

The polymerization of aniline derivatives with different substituents is a powerful tool for creating polymers with a wide spectrum of properties. The electronic nature of the substituents (electron-donating or electron-withdrawing) has a profound impact on the bandgap, conductivity, and color of the resulting polymer. For instance, the introduction of an electron-donating group like the methoxy group in this compound would be expected to lower the oxidation potential and narrow the bandgap of the corresponding polymer compared to unsubstituted polyaniline. This tunability is crucial for the development of materials for specific applications, such as transparent conductors, antistatic coatings, and chemical sensors. The steric bulk of the substituents also plays a role in determining the morphology and processability of the polymers.

Applications in Medicinal Chemistry and Biological Sciences Research

Investigations into Antimicrobial Activity of Derivatives

The search for novel antimicrobial agents is a critical area of research, and derivatives of 4-Methoxy-N-(p-tolyl)aniline have been explored for their potential in this field. The presence of the methoxy (B1213986) group, in particular, is a feature of various natural and synthetic compounds with known antimicrobial properties. For instance, studies on methoxyphenol compounds like eugenol (B1671780) and capsaicin (B1668287) have demonstrated their efficacy against both foodborne pathogens and spoilage bacteria. nih.gov

Research into related structures, such as meta-alkoxyphenylcarbamates containing N-phenylpiperazine, has shown that modifications to the alkoxy side chain and substitutions on the phenyl ring can significantly influence antimicrobial effectiveness. researchgate.netnih.gov For example, a derivative with a para-fluoro substituent and a meta-methoxy side chain was found to be most effective against Escherichia coli. researchgate.net Similarly, N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives have been synthesized and tested for their antibacterial activity, with some compounds showing notable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net These findings suggest that the 4-methoxyphenyl (B3050149) and p-tolyl aniline (B41778) moieties can be valuable components in the design of new antimicrobial compounds. Further investigations are focused on creating derivatives with enhanced potency and a broader spectrum of activity.

Research on Anticancer Activity of Derivatives

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have shown considerable promise in this area. The structural features of this compound provide a versatile scaffold for the synthesis of molecules with potent cytotoxic activity against various cancer cell lines.